![molecular formula C25H23N3O3 B13861071 (1R,3r,5S)-8-(1H-Indole-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate](/img/structure/B13861071.png)
(1R,3r,5S)-8-(1H-Indole-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,3r,5S)-8-(1H-Indole-3-carbonyl)-8-azabicyclo[321]octan-3-yl 1H-indole-3-carboxylate is a complex organic compound featuring an indole moiety and a bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3r,5S)-8-(1H-Indole-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the coupling of indole derivatives with azabicyclo[3.2.1]octane intermediates under specific conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and purity, often employing high-pressure and high-temperature conditions to drive the reactions to completion. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(1R,3r,5S)-8-(1H-Indole-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the indole moiety, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (1R,3r,5S)-8-(1H-Indole-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its indole moiety is known to interact with proteins and nucleic acids, making it a valuable tool for probing biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of (1R,3r,5S)-8-(1H-Indole-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to proteins and enzymes, modulating their activity. This interaction can affect various biological pathways, leading to changes in cellular function and behavior.
相似化合物的比较
Similar Compounds
(1H-Indole-3-carbonyl)-8-azabicyclo[3.2.1]octane: Lacks the additional indole moiety.
8-(1H-Indole-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl acetate: Contains an acetate group instead of the indole carboxylate.
Uniqueness
The presence of two indole moieties in (1R,3r,5S)-8-(1H-Indole-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate makes it unique compared to similar compounds. This structural feature enhances its potential for diverse chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
属性
分子式 |
C25H23N3O3 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC 名称 |
[(1S,5R)-8-(1H-indole-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate |
InChI |
InChI=1S/C25H23N3O3/c29-24(20-13-26-22-7-3-1-5-18(20)22)28-15-9-10-16(28)12-17(11-15)31-25(30)21-14-27-23-8-4-2-6-19(21)23/h1-8,13-17,26-27H,9-12H2/t15-,16+,17? |
InChI 键 |
XVRJPWHZOFQLSD-SJPCQFCGSA-N |
手性 SMILES |
C1C[C@H]2CC(C[C@@H]1N2C(=O)C3=CNC4=CC=CC=C43)OC(=O)C5=CNC6=CC=CC=C65 |
规范 SMILES |
C1CC2CC(CC1N2C(=O)C3=CNC4=CC=CC=C43)OC(=O)C5=CNC6=CC=CC=C65 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


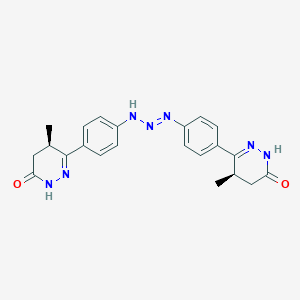
![Methyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B13861012.png)
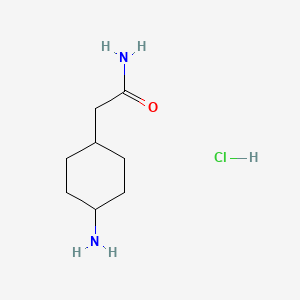
![methyl 7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13861014.png)
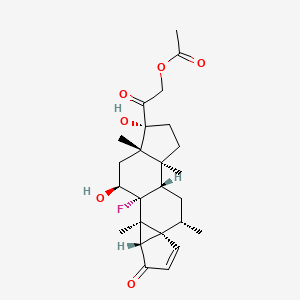

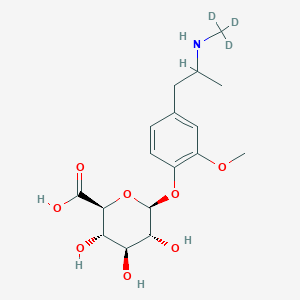
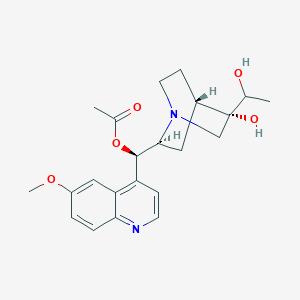
![1-(2-Aminoethyl)-3-[2-(Quinolin-3-Yl)pyridin-4-Yl]-1h-Pyrazole-5-Carboxylic Acid](/img/structure/B13861030.png)
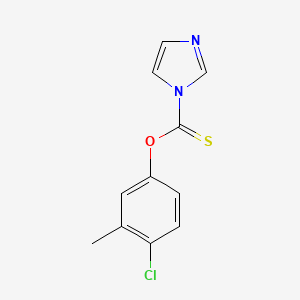
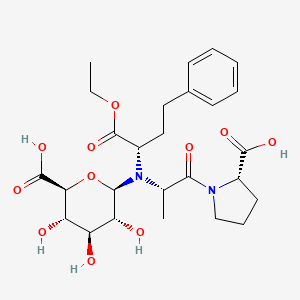
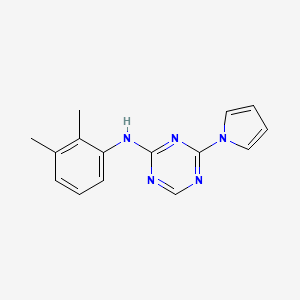
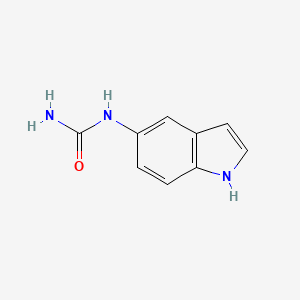
![O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine](/img/structure/B13861062.png)
